3-((1-((1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile
Description
Properties
IUPAC Name |
3-[1-(1-ethyl-3,5-dimethylpyrazol-4-yl)sulfonylpiperidin-3-yl]oxypyrazine-2-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N6O3S/c1-4-23-13(3)16(12(2)21-23)27(24,25)22-9-5-6-14(11-22)26-17-15(10-18)19-7-8-20-17/h7-8,14H,4-6,9,11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDJJXEBSOGLBAK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C(=N1)C)S(=O)(=O)N2CCCC(C2)OC3=NC=CN=C3C#N)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N6O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-((1-((1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile is a novel pyrazine derivative that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 272.34 g/mol. Its structure features a pyrazine core substituted with a sulfonyl piperidine and an ethyl group, which may contribute to its biological activity.
Biological Activity Overview
Research indicates that compounds similar to this one exhibit various biological activities, including:
- Antiviral Activity : Pyrazole derivatives have shown promising results against several viral infections. For instance, compounds in this class have demonstrated significant efficacy against herpes simplex virus (HSV) and respiratory syncytial virus (RSV) .
- Kinase Inhibition : Many pyrazole-containing compounds act as kinase inhibitors, which are crucial in regulating cellular processes such as growth and proliferation. The inhibition of specific kinases can lead to therapeutic effects in cancer treatment .
- Neuroprotective Effects : Some studies suggest that pyrazole derivatives may possess neuroprotective properties, making them potential candidates for treating neurodegenerative diseases .
The mechanisms through which 3-((1-((1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile exerts its effects may include:
- Inhibition of Kinases : By targeting specific kinases involved in cell signaling pathways, this compound could modulate various cellular responses.
- Interference with Viral Replication : The compound may disrupt viral replication processes by inhibiting viral enzymes or altering host cell functions.
Case Studies and Research Findings
Several studies have investigated the biological activity of related pyrazole compounds:
Scientific Research Applications
Medicinal Chemistry
The compound is being investigated for its potential as a therapeutic agent due to its unique structure that may interact with various biological targets.
Antiviral Activity : Recent studies indicate that pyrazole derivatives exhibit antiviral properties. For instance, compounds derived from pyrazole have shown effectiveness against viruses such as HIV and HCV. The specific structural components of the compound may enhance its efficacy against these pathogens by modulating enzyme activities involved in viral replication .
Neuropharmacology : The piperidine component suggests potential applications in treating neurological disorders. Compounds with similar structures have been explored for their effects on neurotransmitter systems, particularly those involving acetylcholine and dopamine pathways .
Synthesis of Biologically Active Molecules
The synthesis of 3-((1-((1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile can be achieved through multicomponent reactions (MCRs). These reactions allow for the efficient assembly of complex molecules from simpler precursors, enhancing yield and reducing waste .
Synthetic Route Example :
- Formation of Pyrazole Derivative : A suitable precursor is reacted under acidic conditions to form the pyrazole ring.
- Piperidine Attachment : The sulfonyl group is introduced via sulfonation reactions.
- Carbonitrile Introduction : Finally, the carbonitrile group is added through nucleophilic substitution reactions.
Case Studies
Several studies highlight the effectiveness of pyrazole-based compounds in various therapeutic areas:
Case Study 1: Anticancer Activity
A derivative structurally similar to the target compound was tested for anticancer properties. Results showed significant inhibition of cell proliferation in breast cancer cell lines, suggesting that modifications to the pyrazole ring can enhance anticancer activity .
Case Study 2: Antidepressant Effects
Another study explored the effects of piperidine-containing compounds on mood disorders. The findings indicated that such compounds could modulate serotonin levels, providing a potential pathway for developing new antidepressants .
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
The following compounds share core pyrazole-pyrazine/pyridine frameworks but differ in substituents on the piperidine or pyrazole moieties:
Key Observations :
- Sulfonyl vs. Carbonyl Linkers : Sulfonyl groups (as in the target compound) increase polarity and stability compared to carbonyl linkers (e.g., BK64513). This may enhance solubility and resistance to enzymatic degradation .
- Triazole Hybrids: Compounds like P1|21od lack the piperidine-sulfonyl motif but incorporate triazole rings, which are known for click chemistry applications and antimicrobial activity .
Pharmacological and Agrochemical Relevance
- Pesticide Analogs : Pyrazole-carbonitriles like fipronil and ethiprole () share the carbonitrile group and exhibit insecticidal activity. The target compound’s sulfonyl-piperidine group may confer unique interactions with GABA receptors .
- Antimicrobial Potential: Triazole-pyrazole hybrids (P1|21od) show promise in antimicrobial studies, though the target compound’s piperidine-sulfonyl motif could expand this scope .
Physicochemical Properties
- Molecular Weight : BK66806 (327.34 g/mol) is lighter than BK64513 (354.41 g/mol), highlighting the impact of substituents on mass .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
